![molecular formula C9H13N3O4 B1681343 Torcitabine CAS No. 40093-94-5](/img/structure/B1681343.png)
Torcitabine
描述
科学研究应用
Antiviral Agent
Torcitabine is the beta-L-enantiomer of the natural nucleoside D-cytidine . It was under development as an antiviral agent for the treatment of chronic hepatitis B virus infection .
Cancer Therapeutics
Cell-penetrating peptides provide a highly promising strategy for intracellular drug delivery . One relevant clinical application of cell-penetrating peptides is cancer therapeutics . Peptide-based delivery could increase the uptake of drugs in tumor cells and thereby increase the efficacy of the treatment .
Drug Loading and Delivery
Different aspects of drug loading, cargoes, and delivery are discussed together with methods for targeted delivery, activatable cell-penetrating peptides, and transducible agents coupled to cell-penetrating peptides .
Tumor Targeting
Cell-penetrating peptides can be used for tumor targeting . This can increase the efficacy of the treatment, either of conventional small molecular drugs or oligonucleotide-based therapeutics .
Treatment of Drug-Resistant Colorectal Cancer
The combination of PCI and chemotherapy represents a promising strategy for combating drug resistance of cancer . However, poor solubility of photosensitizers and unselectively released drugs at unwanted sites significantly impaired the treatment efficacy . Therefore, a nano-platform was developed which could efficiently co-entrapping photosensitizers and chemotherapeutics for active targeting therapy of drug-resistant cancers .
Tumor Site Recognizable and Dual-Responsive Nanoparticles
The developed tPNP-Ce6 were stable enough under the normal physiological conditions . However, free Ce6 and PTX were completely released when exposed the tPNP-Ce6 to the redox environment . Excellent tumor-targeting drug delivery was achieved by the tPNP-Ce6, which in turn resulted in satisfactory anti-tumor effect .
作用机制
Target of Action
Torcitabine, also known as 2’-Deoxy-L-cytidine, is an antiviral agent . It primarily targets the polymerase enzyme of the Hepatitis B Virus (HBV) . This enzyme plays a crucial role in the replication of the virus, making it a key target for antiviral therapy .
Mode of Action
Torcitabine, like other nucleoside and nucleotide analogs, is a prodrug which must be phosphorylated intracellularly to the triphosphate before it is active . Once activated, Torcitabine triphosphate acts as a selective inhibitor of the HBV polymerase enzyme . It is believed to act by two mechanisms: competitively inhibiting the incorporation of natural nucleoside triphosphates into DNA by the HBV polymerase, and once incorporated into nascent viral DNA, irreversibly terminating DNA synthesis .
Biochemical Pathways
Torcitabine undergoes a complex intracellular phosphorylation pathway. In both HepG2 cells and primary human hepatocytes, it is efficiently metabolized to the active form, torcitabine 5’-triphosphate (L-dCTP), by deoxycytidine kinase . This process allows Torcitabine to exert its antiviral effects by interfering with the replication of the HBV.
Pharmacokinetics
The prodrug of Torcitabine, Valtorcitabine, is rapidly converted to Torcitabine by human esterases in plasma or the intestinal mucosa . Torcitabine has poor oral bioavailability, but its 3’,5’-derivative ester (val-l-dc) and the 3’-monovaline ester, valtorcitabine dihydrochloride, have excellent oral bioavailability . This makes Valtorcitabine a more effective therapeutic agent in clinical settings.
Result of Action
The result of Torcitabine’s action is the inhibition of HBV replication. By selectively inhibiting the HBV polymerase enzyme and terminating DNA synthesis, Torcitabine prevents the virus from replicating and spreading within the host . This can lead to a reduction in viral load and potentially alleviate the symptoms of chronic HBV infection.
属性
IUPAC Name |
4-amino-1-[(2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15)/t5-,6+,8+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKTSBUTUHBMZGZ-CHKWXVPMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](O[C@@H]1N2C=CC(=NC2=O)N)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30960542 | |
Record name | 1-(2-Deoxypentofuranosyl)-4-imino-1,4-dihydropyrimidin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30960542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
40093-94-5 | |
Record name | Torcitabine [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040093945 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2-Deoxypentofuranosyl)-4-imino-1,4-dihydropyrimidin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30960542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TORCITABINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6BZN07BMW3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of torcitabine against the hepatitis B virus (HBV)?
A1: Torcitabine, a β-L-deoxyribonucleoside, acts as a potent inhibitor of HBV polymerase [, ]. While its precise mechanism is not fully detailed in the provided abstracts, torcitabine likely acts as a chain terminator during viral DNA synthesis, similar to other nucleoside analogues. This effectively halts the replication of the HBV.
Q2: Are there any known resistance issues with torcitabine against HBV?
A2: Yes, research indicates potential cross-resistance with lamivudine, a common HBV treatment []. Specifically, HBV strains carrying lamivudine-resistance mutations (e.g., rtL180M+rtM204V, rtV173L+rtL180M+rtM204V, rtM204I, and rtL180M+rtM204I) showed reduced susceptibility to torcitabine in vitro []. This highlights the need for further investigation into resistance profiles and potential combination therapies.
Q3: How does the in vitro activity of torcitabine compare to other antiviral agents against HBV with adefovir-associated mutations?
A3: Studies utilizing cell lines expressing adefovir-resistant HBV mutants have shown that while the rtN236T mutant remained sensitive to torcitabine, the A181V mutant demonstrated reduced susceptibility []. Importantly, the A181V+rtN236T double mutant displayed high-level resistance to torcitabine []. These findings suggest that torcitabine might not be effective against all adefovir-resistant HBV strains, emphasizing the need for tailored treatment strategies.
Q4: What is the current stage of development of torcitabine as a treatment for HBV?
A4: By November 2003, the prodrug of torcitabine, valtorcitabine, was undergoing Phase I/II clinical trials [, ]. Unfortunately, the provided abstracts do not offer information on the outcome of these trials or the current developmental stage of torcitabine. More recent research would be needed to ascertain its current status.
Q5: Who are the companies involved in the development of torcitabine?
A5: Idenix, formerly known as Novirio, and Novartis have been collaboratively developing torcitabine for the potential treatment of hepatitis B virus infection [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。